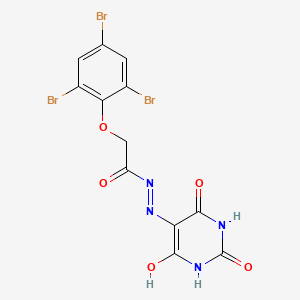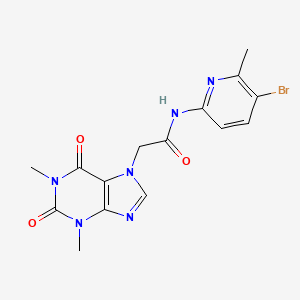![molecular formula C16H14ClFN2O2 B5201857 N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)ethanediamide](/img/structure/B5201857.png)
N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)ethanediamide, commonly known as CFM-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFM-2 belongs to the class of NMDA receptor antagonists, which are compounds that inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain.
Aplicaciones Científicas De Investigación
CFM-2 has been studied extensively in the field of neuroscience due to its potential therapeutic applications in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. CFM-2 has been shown to improve cognitive function and memory in animal models of these diseases.
Mecanismo De Acción
CFM-2 acts as an N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)ethanediamide receptor antagonist, which means it inhibits the activity of the N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)ethanediamide receptor in the brain. The N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)ethanediamide receptor plays an important role in synaptic plasticity and memory formation. By inhibiting the activity of this receptor, CFM-2 may improve cognitive function and memory.
Biochemical and Physiological Effects:
CFM-2 has been shown to improve cognitive function and memory in animal models of various neurological disorders. Additionally, CFM-2 has been shown to have neuroprotective effects, reducing neuronal damage in animal models of stroke and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CFM-2 is its potential therapeutic applications in treating various neurological disorders. Additionally, CFM-2 has been shown to be well-tolerated in animal models, with no significant side effects reported. However, one limitation of CFM-2 is its limited solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
For CFM-2 research include further investigation into its potential therapeutic applications in treating various neurological disorders, as well as exploring its potential use as a neuroprotective agent in stroke and traumatic brain injury. Additionally, further research is needed to optimize the synthesis method of CFM-2 and improve its solubility in water for easier administration in experiments.
Métodos De Síntesis
The synthesis of CFM-2 involves the reaction of 2-fluoroaniline with 4-chloro-alpha-bromoacetophenone in the presence of a palladium catalyst to produce the intermediate compound, N-(2-fluorophenyl)-4-chloroacetophenone. This intermediate is then reacted with ethylenediamine in the presence of sodium hydride to produce CFM-2.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2/c17-12-7-5-11(6-8-12)9-10-19-15(21)16(22)20-14-4-2-1-3-13(14)18/h1-8H,9-10H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAGIWXMGSTBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxalamide, N-[2-(4-chlorophenyl)ethyl]-N'-(2-fluorophenyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{3-[2-(aminocarbonyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5201776.png)
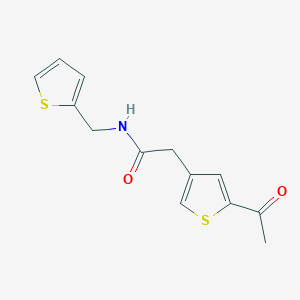
![N-[2-(tert-butylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5201789.png)
![dimethyl 2-[(4-iodobenzoyl)amino]terephthalate](/img/structure/B5201797.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B5201799.png)
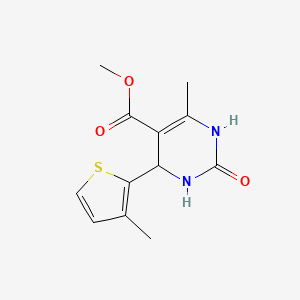
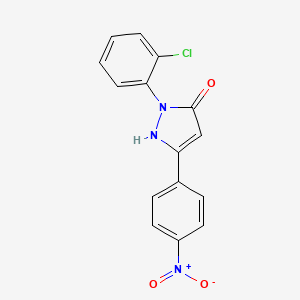
![ethyl {1,5-dimethyl-9-oxo-7-[(propylamino)carbonothioyl]-3,7-diazabicyclo[3.3.1]non-3-yl}(oxo)acetate](/img/structure/B5201820.png)
![1-[2-(1-adamantyloxy)-2-oxoethyl]-3-methylpyridinium chloride](/img/structure/B5201827.png)
![4-{[3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B5201847.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)butanamide](/img/structure/B5201853.png)
![2-[3-(2-furyl)-2-methyl-2-propen-1-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5201874.png)
